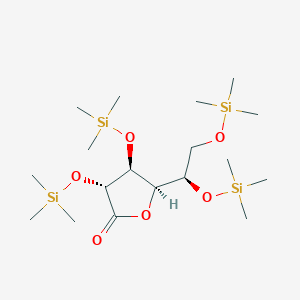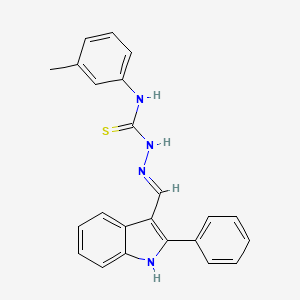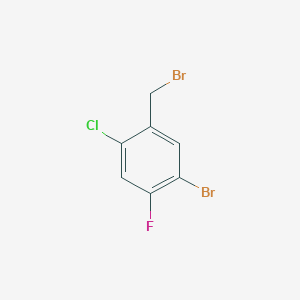
5-Bromo-2-chloro-4-fluorobenzyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-chloro-4-fluorobenzyl bromide is an organic compound with the molecular formula C7H4Br2ClF. It is a substituted benzyl bromide, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Bromo-2-chloro-4-fluorobenzyl bromide can be synthesized through several methods. One common method involves the bromination of 2-chloro-4-fluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes steps such as halogenation, purification, and crystallization to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-chloro-4-fluorobenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The compound can participate in reactions where electrophiles attack the aromatic ring, leading to the formation of substituted products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid, nitric acid, and halogens are used under controlled conditions to achieve the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 5-bromo-2-chloro-4-fluorobenzyl azide, while electrophilic aromatic substitution with nitric acid produces 5-bromo-2-chloro-4-fluoronitrobenzene .
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-chloro-4-fluorobenzyl bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the development of bioactive molecules and as a labeling reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of therapeutic agents, particularly those targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-chloro-4-fluorobenzyl bromide involves its reactivity as an electrophile. The bromine atom attached to the benzyl group is highly reactive and can be displaced by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in synthetic chemistry to create diverse compounds with specific biological or chemical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-fluorobenzyl bromide: Similar in structure but lacks the chlorine atom.
2-Chloro-5-fluorobenzyl bromide: Similar but with different positions of the halogen atoms.
5-Bromo-4-chloro-2-fluorobenzyl bromide: Very similar, with slight variations in the positions of the substituents .
Uniqueness
5-Bromo-2-chloro-4-fluorobenzyl bromide is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in the synthesis of specialized compounds and in various research applications .
Eigenschaften
Molekularformel |
C7H4Br2ClF |
|---|---|
Molekulargewicht |
302.36 g/mol |
IUPAC-Name |
1-bromo-5-(bromomethyl)-4-chloro-2-fluorobenzene |
InChI |
InChI=1S/C7H4Br2ClF/c8-3-4-1-5(9)7(11)2-6(4)10/h1-2H,3H2 |
InChI-Schlüssel |
JIWPXBNWTTYGIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Br)F)Cl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


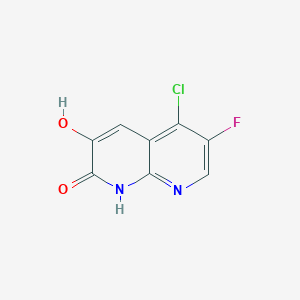
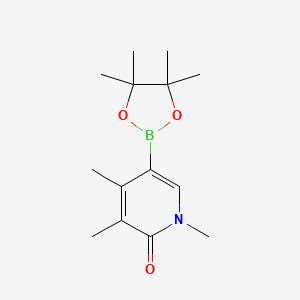
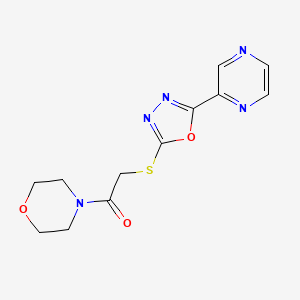
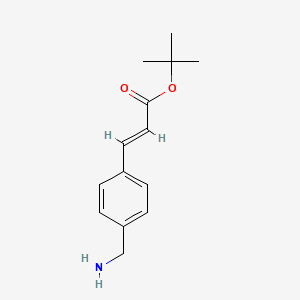


![5-(Methylsulfanyl)-7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13115504.png)
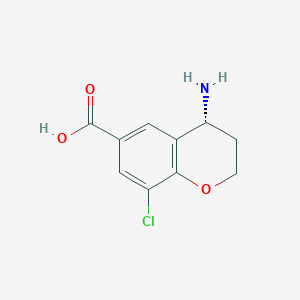
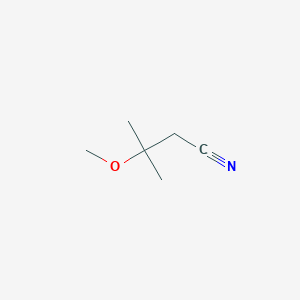
![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine](/img/structure/B13115515.png)
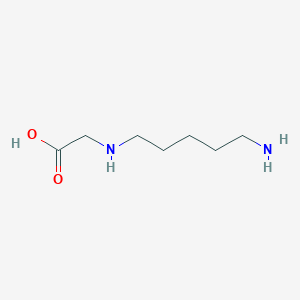
![2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B13115527.png)
